4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling with Benzamide: The final step involves coupling the indole derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
Scientific Research Applications
4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s indole moiety makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide include other indole derivatives with varying substituents. Some examples are:
4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide: Lacks the methyl group on the indole ring.
4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide: Has an acetamide group instead of a benzamide group.
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide: Lacks the tert-butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group and an indole moiety, which are known to enhance biological activity in various contexts. Its molecular formula is C18H24N2O, with a molecular weight of approximately 288.4 g/mol. The presence of the indole structure is significant as indoles often exhibit diverse biological effects, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds containing indole structures can interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. A notable study demonstrated that indole derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Case Studies
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry reported that certain indole derivatives exhibited micromolar activity against cancer cell lines, suggesting that modifications to the indole structure can significantly enhance biological activity .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has indicated that substituents on the indole ring can alter potency and selectivity for specific biological targets. For example, the introduction of alkyl groups has been shown to improve binding affinity to certain receptors associated with cancer .
- In Vivo Studies : In vivo studies using animal models have demonstrated that compounds similar to this compound can reduce tumor size significantly compared to controls, highlighting its potential as an anticancer agent .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-methylindol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-16-15-18-7-5-6-8-20(18)24(16)14-13-23-21(25)17-9-11-19(12-10-17)22(2,3)4/h5-12,15H,13-14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCFAACKSIXVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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